Cas no 1902907-34-9 (N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide)

N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide
- N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide
- AKOS025354370
- F6482-2282
- 1902907-34-9
- N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)naphthalene-1-carboxamide
-
- インチ: 1S/C19H21NO3/c21-19(16-7-3-5-13-4-1-2-6-15(13)16)20-14-8-9-17-18(12-14)23-11-10-22-17/h1-7,14,17-18H,8-12H2,(H,20,21)
- InChIKey: RYAZEKWBXRNZQY-UHFFFAOYSA-N
- SMILES: O1CCOC2CCC(CC12)NC(C1=CC=CC2C=CC=CC1=2)=O
計算された属性
- 精确分子量: 311.15214353g/mol
- 同位素质量: 311.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 23
- 回転可能化学結合数: 2
- 複雑さ: 427
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- XLogP3: 3
N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6482-2282-2mg |
N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide |
1902907-34-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6482-2282-10mg |
N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide |
1902907-34-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6482-2282-5μmol |
N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide |
1902907-34-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-2282-15mg |
N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide |
1902907-34-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6482-2282-2μmol |
N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide |
1902907-34-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6482-2282-100mg |
N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide |
1902907-34-9 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6482-2282-25mg |
N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide |
1902907-34-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6482-2282-1mg |
N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide |
1902907-34-9 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6482-2282-50mg |
N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide |
1902907-34-9 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6482-2282-3mg |
N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide |
1902907-34-9 | 3mg |
$63.0 | 2023-09-08 |
N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide 関連文献
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamideに関する追加情報
Professional Introduction to N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide (CAS No. 1902907-34-9)
N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide), identified by its CAS number 1902907-34-9, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by their intricate structural framework, which includes fused aromatic and heterocyclic systems. The presence of both benzodioxin and naphthalene moieties in its molecular structure imparts unique electronic and steric properties, making it a subject of intense study for potential applications in medicinal chemistry and materials science.
The benzodioxin moiety, specifically the octahydro-1,4-benzodioxin fragment, is known for its ability to exhibit significant biological activity. This structural unit has been extensively explored in the development of bioactive molecules due to its capacity to interact with various biological targets. The naphthalene carboxamide group further enhances the compound's pharmacophoric potential by providing a site for functionalization and modulating its solubility and metabolic stability. Such features make N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide a promising candidate for further investigation in drug discovery programs.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Compounds like N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide are being scrutinized for their potential to address unmet medical needs. The structural complexity of this molecule allows for the exploration of multiple binding modes with biological targets, which is crucial for designing molecules with high selectivity and potency. Furthermore, the benzodioxin scaffold has been implicated in various pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the octahydro ring system necessitates careful consideration of stereochemistry to ensure the desired configuration is achieved. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex framework of this compound. These synthetic strategies not only highlight the synthetic prowess but also underscore the importance of innovative approaches in accessing structurally diverse molecules.
One of the most compelling aspects of N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide is its potential as a lead compound for drug development. Preclinical studies have begun to explore its pharmacological profile, revealing intriguing interactions with key biological pathways. For instance, preliminary data suggest that this compound may modulate enzymes involved in inflammation and pain signaling pathways. Such findings are particularly exciting given the high unmet medical need for effective treatments targeting these pathways.
The integration of computational chemistry and molecular modeling techniques has played a pivotal role in understanding the binding interactions of N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide with biological targets. These computational studies have provided valuable insights into the molecular recognition processes, guiding the optimization of lead structures towards higher affinity and selectivity. By leveraging these advanced tools, researchers can accelerate the drug discovery process and reduce the time-to-market for novel therapeutics.
The future prospects for N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide are promising, with ongoing research aimed at elucidating its mechanism of action and exploring its therapeutic potential in preclinical models. As our understanding of complex biological systems continues to evolve, compounds like this one will serve as valuable tools for dissecting disease pathways and identifying new targets for intervention. The collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential in realizing the full therapeutic potential of this molecule.
In conclusion, N-(octahydro-1,4-benzodioxin-6-yyyyl)naphthalene-carboxamide) (CAS No.1902907-34-9) represents a significant advancement in medicinal chemistry research. Its unique structural features and promising pharmacological properties position it as a compelling candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing critical unmet medical needs.
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